Diacetylspermina

Descripción general

Descripción

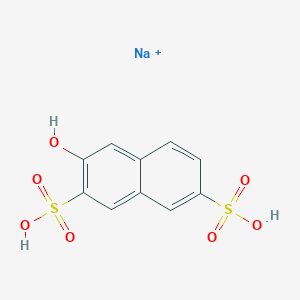

N1,N12-Diacetylspermina (clorhidrato): es un derivado diacetilado de la espermina, una poliamina endógena sintetizada a partir de la espermidina. Este compuesto es conocido por su papel en el crecimiento celular eucariota y la síntesis de proteínas, y está involucrado en la modulación de los procesos inmunológicos dependientes del calcio . La regulación al alza de la N1,N12-Diacetylspermina se ha relacionado con la incidencia de cáncer, lo que la convierte en un posible biomarcador para la detección del cáncer .

Aplicaciones Científicas De Investigación

La N1,N12-Diacetylspermina (clorhidrato) tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de la N1,N12-Diacetylspermina (clorhidrato) implica su interacción con la poliamina oxidasa, una enzima que cataliza la oxidación de las poliaminas. Esta interacción conduce a la formación de especies reactivas de oxígeno (ROS) y otros metabolitos que desempeñan un papel en la señalización y regulación celular . La regulación al alza del compuesto en las células cancerosas sugiere su participación en las vías de proliferación y supervivencia de las células cancerosas .

Análisis Bioquímico

Biochemical Properties

Diacetylspermine interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the biochemical reactions related to cell growth and polyamine metabolism .

Cellular Effects

Diacetylspermine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Diacetylspermine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diacetylspermine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Diacetylspermine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Diacetylspermine is involved in metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Diacetylspermine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N1,N12-Diacetylspermina (clorhidrato) se sintetiza a partir de la espermina mediante un proceso de diacetilación. La reacción implica la acetilación de la espermina utilizando anhídrido acético en presencia de una base como la piridina. La reacción se lleva a cabo típicamente a temperatura ambiente y se controla mediante cromatografía en capa fina (TLC) para asegurar una conversión completa .

Métodos de producción industrial: La producción industrial de N1,N12-Diacetylspermina (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de control continuo para asegurar un alto rendimiento y pureza. El producto final se purifica mediante técnicas de cristalización o cromatografía y se almacena en condiciones controladas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La N1,N12-Diacetylspermina (clorhidrato) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar las correspondientes poliaminas N-acetiladas.

Reducción: Las reacciones de reducción pueden convertir la N1,N12-Diacetylspermina de nuevo a espermina.

Sustitución: Los grupos acetilo pueden sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles.

Principales productos:

Oxidación: Poliaminas N-acetiladas.

Reducción: Espermina.

Sustitución: Diversas poliaminas sustituidas dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos similares:

Espermina: La forma no acetilada de la N1,N12-Diacetylspermina, involucrada en el crecimiento celular y la síntesis de proteínas.

Espermidina: Un precursor de la espermina, también involucrado en las funciones celulares.

N1-Acetilspermina: Un derivado monoacetilado de la espermina con funciones biológicas similares.

Singularidad: La N1,N12-Diacetylspermina (clorhidrato) es única debido a su diacetilación, lo que mejora sus propiedades de sustrato para la poliamina oxidasa y su potencial como biomarcador del cáncer. Sus valores Vmax más altos y Km más bajos en comparación con la espermina la convierten en un sustrato más eficiente para los estudios enzimáticos .

Propiedades

IUPAC Name |

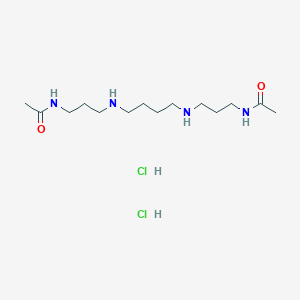

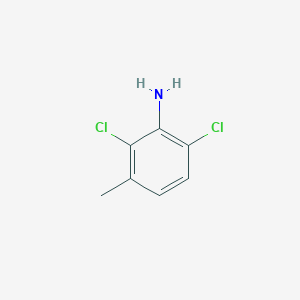

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNXERHVLXYXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999129 | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77928-71-3 | |

| Record name | N',N''-Diacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077928713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of diacetylspermine as a tumor marker?

A1: Diacetylspermine has shown promise as a tumor marker for various cancers, including colorectal, breast, lung, and hepatocellular carcinoma. [, , , ] Its levels are often elevated in early stages of cancer, making it potentially useful for early detection and diagnosis. [, ]

Q2: How does the diagnostic performance of diacetylspermine compare with other established tumor markers?

A2: Studies have demonstrated that diacetylspermine exhibits superior sensitivity in detecting early-stage colorectal and breast cancers compared to conventional markers like CEA, CA19-9, and CA15-3. []

Q3: Are there limitations to using urinary diacetylspermine as a diagnostic tool?

A3: While promising, elevated diacetylspermine levels have also been observed in certain benign conditions like liver cirrhosis. [] Factors like age, sex, and menstrual cycle can also influence urinary diacetylspermine levels, necessitating careful interpretation of test results. [] Additionally, its efficacy as a marker for urinary bladder cancer has been challenged. [, ]

Q4: Has diacetylspermine proven useful in monitoring treatment response?

A4: Research suggests that urinary diacetylspermine levels can reflect the progression of disease and response to treatment in certain cancers, such as hepatocellular carcinoma and brain tumors. [, ] A study on pulmonary tuberculosis patients also indicated its potential as an early biomarker for treatment efficacy. []

Q5: What other conditions, besides cancer, have been associated with altered diacetylspermine levels?

A5: Research has shown elevated diacetylspermine levels in the blood plasma of very-low birth weight infants, suggesting potential alterations in polyamine metabolism related to prematurity. [] Additionally, a study analyzing metabolomic profiles and heart failure risk in Black adults found an association between diacetylspermine and increased heart failure incidence. []

Q6: What factors need to be considered when developing and validating analytical methods for diacetylspermine?

A7: Specificity is crucial due to the presence of structurally similar polyamines in urine. [] The method should be sensitive enough to detect low concentrations of diacetylspermine, particularly in the context of early cancer detection. [] Analytical method validation should encompass accuracy, precision, specificity, and the establishment of appropriate reference values considering factors like age, sex, and menstrual cycle. [, ]

Q7: What is the role of polyamine metabolism in cancer development, and how is diacetylspermine involved?

A8: Polyamines, including spermine and spermidine, are crucial for cellular growth and proliferation. [] Cancer cells often exhibit dysregulated polyamine metabolism, leading to increased polyamine levels that contribute to uncontrolled growth. [] Diacetylspermine, a product of spermine acetylation by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), has been linked to these alterations in polyamine metabolism in cancer. [, ]

Q8: How does the interaction of diacetylspermine with cellular transport systems differ from other polyamines?

A9: Research using the LLC-PK1 cell line, a model for renal polyamine transport, indicated that diacetylspermine does not interact with the polyamine transport systems on these cells, unlike spermine and monoacetylspermine. [] This lack of interaction might contribute to the relatively stable excretion of diacetylspermine in urine, potentially explaining its utility as a tumor marker. []

Q9: What is the role of the spermidine/spermine N1-acetyltransferase (SSAT) enzyme in relation to diacetylspermine and cancer?

A10: SSAT catalyzes the acetylation of spermine and spermidine, leading to the formation of diacetylspermine and other acetylated polyamines. [] Studies using polyamine analogs that upregulate SSAT activity have shown growth inhibition and apoptosis in certain cancer cell lines. [] This suggests that SSAT induction and subsequent diacetylspermine production might contribute to the antiproliferative effects observed with these analogs. [, ]

Q10: What is the chemical structure of diacetylspermine?

A10: Diacetylspermine (N1,N12-diacetylspermine) is a linear polyamine with two acetyl groups attached to the terminal nitrogen atoms of the spermine backbone.

Q11: How do structural modifications of polyamines, particularly acetylation, affect their interaction with cellular systems?

A12: Acetylation of polyamines can significantly alter their cellular uptake and metabolism. [] For instance, N1-acetylspermidine can be taken up by cells and converted back to spermidine, while diacetylspermine shows limited uptake and does not affect intracellular polyamine pools. [] This suggests that the position and number of acetyl groups play a crucial role in determining the biological activity of acetylated polyamines. []

Q12: What are potential future research directions for diacetylspermine?

A13: Further research is needed to fully elucidate the mechanisms underlying diacetylspermine production in cancer cells and its role in tumorigenesis. [] Developing highly sensitive and specific diagnostic tools based on diacetylspermine, potentially in combination with other biomarkers, could improve early cancer detection rates. [, ] Exploring the therapeutic potential of modulating diacetylspermine levels or targeting its metabolic pathway could lead to novel cancer treatment strategies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)